molecular formula C10H10O2 B14669322 Methyl cyclooctatetraenecarboxylate

Methyl cyclooctatetraenecarboxylate

Cat. No.: B14669322
M. Wt: 162.18 g/mol
InChI Key: SRDKPHHAQBLKJO-KZDCPJCISA-N
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Description

Methyl cyclooctatetraenecarboxylate (MCOTC) is an organic compound comprising a cyclooctatetraene ring system conjugated with a carboxylate methyl ester group. The cyclooctatetraene moiety is a non-aromatic, 8-membered ring with alternating single and double bonds, which imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

methyl cyclooctatetraenecarboxylate

InChI

InChI=1S/C10H10O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-8H,1H3/b3-2-,4-2?,5-3?,6-4-,7-5-,8-6?,9-7?,9-8+

InChI Key

SRDKPHHAQBLKJO-KZDCPJCISA-N

Isomeric SMILES

COC(=O)/C/1=C/C=C\C=C/C=C1

Canonical SMILES

COC(=O)C1=CC=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyclooctatetraenecarboxylate typically involves the esterification of cyclooctatetraenecarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

Cyclooctatetraenecarboxylic acid+MethanolH2SO4Methyl cyclooctatetraenecarboxylate+Water\text{Cyclooctatetraenecarboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclooctatetraenecarboxylic acid+MethanolH2​SO4​​Methyl cyclooctatetraenecarboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl cyclooctatetraenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclooctatetraenecarboxylic acid.

    Reduction: Cyclooctatetraenol.

    Substitution: Various substituted cyclooctatetraene derivatives.

Scientific Research Applications

Methyl cyclooctatetraenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl cyclooctatetraenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The cyclic structure of the compound also allows it to interact with hydrophobic regions of proteins and membranes, influencing their function and activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of MCOTC and Related Esters

Compound Molecular Formula Ring Structure Substituents Molar Mass (g/mol)
Methyl cyclooctatetraenecarboxylate C₁₀H₁₀O₂ Cyclooctatetraene Ester (-COOCH₃) 162.19*
Methyl cyclohexene-1-carboxylate C₈H₁₂O₂ Cyclohexene (6-membered) Ester (-COOCH₃) 140.18
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Cyclopentane (5-membered) Ester (-COOCH₃), amine (-NH₂) 143.18

*Calculated based on molecular formula.

Key Observations :

  • Ring Size and Conjugation : MCOTC’s cyclooctatetraene ring is larger and more conjugated than the cyclohexene or cyclopentane systems in analogues. This extended conjugation may enhance its utility in photochemical applications but could also introduce strain due to the antiaromatic nature of cyclooctatetraene .
  • Functional Groups: Unlike Methyl 3-aminocyclopentanecarboxylate, MCOTC lacks polar substituents (e.g., -NH₂), which reduces its solubility in polar solvents but increases compatibility with hydrophobic matrices .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Density (g/mL) Boiling Point (°C) Stability Notes
Methyl cyclohexene-1-carboxylate 1.028 (at 20°C) Not reported Stable under inert conditions
Methyl 3-aminocyclopentanecarboxylate Not reported Not reported Hygroscopic; sensitive to oxidation
MCOTC (Predicted) ~1.10–1.15* >200 (decomposes) Likely sensitive to light and air due to conjugated system

*Estimated based on cyclohexene analogue .

Key Observations :

  • Density : MCOTC’s density is expected to exceed that of Methyl cyclohexene-1-carboxylate due to its larger, more complex ring system .
  • Stability : The antiaromatic cyclooctatetraene core may render MCOTC less stable than saturated or smaller-ring analogues, requiring storage under inert atmospheres .

Reactivity Trends:

  • Electrophilic Substitution: MCOTC’s conjugated system may undergo electrophilic addition more readily than saturated esters (e.g., Methyl 3-aminocyclopentanecarboxylate) but less so than fully aromatic systems.

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